molecular formula C14H21N3O4 B1395924 1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1034976-50-5

1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1395924
M. Wt: 295.33 g/mol
InChI Key: XUZBQTPCOHAVQD-UHFFFAOYSA-N
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Description

“1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid” is a chemical compound with the empirical formula C18H32N2O4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string O=C(OCC)C1CN(CCC1)C(CC2)CCN2C(OC(C)(C)C)=O . The InChI code for this compound is 1S/C18H32N2O4/c1-5-23-16(21)14-7-6-10-20(13-14)15-8-11-19(12-9-15)17(22)24-18(2,3)4/h14-15H,5-13H2,1-4H3 .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 340.46 . The storage class code for this compound is 11, which corresponds to combustible solids . The flash point of this compound is not applicable .

Scientific Research Applications

  • Intermediate in Synthesis of Biologically Active Compounds : Kong et al. (2016) synthesized a derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, which is an important intermediate in the creation of biologically active compounds such as crizotinib. The synthesis process involved three steps, starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, achieving a total yield of 49.9% (Kong et al., 2016).

  • Formation of Complexes for Bioactive Molecules : A study by Mundwiler et al. (2004) developed mixed ligand fac-tricarbonyl complexes starting from precursors like M(L1)(L2)(CO)3. These complexes could label bioactive molecules with monodentate or bidentate donor sites. An example includes N-(tert-butoxycarbonyl)glycyl-N-(3-(imidazol-1-yl)propyl)phenylalaninamide (Mundwiler et al., 2004).

  • Synthesis of ACC Inhibitors : The synthesis of spiropiperidine lactam-based acetyl-CoA carboxylase inhibitors reported by Huard et al. (2012) involved creating a novel N-2 tert-butyl pyrazolospirolactam core from ethyl 3-amino-1H-pyrazole-4-carboxylate. This research contributed to the development of potent ACC inhibitors (Huard et al., 2012).

  • Synthesis of Protected Guanidines : Yong et al. (1999) developed a new reagent, 4-nitro-1-H-pyrazole-1-[N, N′-bis(tert-butoxycarbonyl)]car☐amidine, for the synthesis of bis(carbamate)-protected guanidines from primary and secondary amines. This reagent offered increased reactivity compared to previous ones, leading to higher yields in solution (Yong et al., 1999).

  • Synthesis of Fungicidal Compounds : Mao et al. (2013) synthesized a series of novel 5-aryl-1-(aryloxyacetyl)-3-(tert-butyl or phenyl)-4-(1H-1,2,4-triazol-1-yl)-4,5-dihydropyrazole compounds. These compounds demonstrated moderate to excellent fungicidal activity against Cercospora arachidicola Hori (Mao et al., 2013).

Safety And Hazards

This compound is classified as a combustible solid . It does not have a flash point . The safety information provided by Sigma-Aldrich indicates that this product is sold “as-is” and the buyer assumes responsibility to confirm product identity and/or purity . The safety data sheet indicates that this compound causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)16-6-4-11(5-7-16)17-9-10(8-15-17)12(18)19/h8-9,11H,4-7H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUZBQTPCOHAVQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C=N2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(tert-butoxycarbonyl)piperidin-4-yl)-1H-pyrazole-4-carboxylic acid

Synthesis routes and methods I

Procedure details

A mixture of ethyl 1H-pyrazole-4-carboxylate (700 mg, 5 mmol) and NaH 60% (6 mmol) was stirred under nitrogen at 0° C. for 1 hour in dry DMF (15 mL). tert-Butyl 4-[(methylsulfonyl)oxy]piperidine-1-carboxylate (1.53 gr, 5.5 mmol) dissolved in 4 mL of dry DMF was added and the resulting solution was heated at 100° C. overnight. Reaction mixture was quenched with water and extracted (×3) with ethyl acetate. Collected organic phases were dried over Na2SO4, filtered and evaporated to dryness. Residue was dissolved in MeOH (20 mL) and water (5 mL) and KOH (1.12 gr, 20 mmol) was added. The resulting solution was stirred at room temperature 24 hours, then solvents removed under reduced pressure. The residue was taken-up with AcOEt and KHSO4 5% solution. Aqueous phase was extracted with EtOAc several times. Collected organic phases were dried with Na2SO4, filtered and evaporated to dryness affording 600 mg of the title compound.
Quantity
700 mg
Type
reactant
Reaction Step One
Name
Quantity
6 mmol
Type
reactant
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.12 g
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

tert-Butyl 4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate described in Production Example 13-2 (2.11 g, 6.53 mmol) was dissolved in methanol (60 mL), then potassium hydroxide (1.46 g, 26.1 mmol) dissolved in water (16 mL) was added, and then the mixture was stirred for 27 hours. The reaction mixture was concentrated under vacuum and diethyl ether was added for partition. Ethyl acetate was added to the aqueous layer for dilution, then a 5% aqueous potassium hydrogensulfate solution was added for acidification, and the mixture was extracted with ethyl acetate twice. The combined organic layer was dried over anhydrous magnesium sulfate and filtered. The solvent was evaporated to obtain the title compound (1.58 g, 82%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Example 13-2
Quantity
2.11 g
Type
reactant
Reaction Step Two
Quantity
1.46 g
Type
reactant
Reaction Step Three
Name
Quantity
16 mL
Type
solvent
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four
Yield
82%

Synthesis routes and methods III

Procedure details

To a solution of 1H-pyrazole-4-carboxylic acid ethyl ester (701 mg, 5 mmol) in dry N,N-dimethylformamide (15 mL) at 0-5° C., under argon, was added 60% sodium hydride (480 mg, 1.2 eq). After stirring for 1 hour was added a solution of 4-methanesulfonyloxy-piperidine-1-carboxylic acid tert-butyl ester (1.53 g, 1.1 eq) in dry N,N-dimethylformamide (4 mL). The mixture was heated to 100° C., stirred for 6 hours then treated with water and extracted with ethyl acetate. The organic layer was separated (organic layer A). The aqueous layer was acidified with a 5% aqueous solution of potassium bisulfate and extracted with ethyl acetate giving, after separation, the organic layer B. The organic layer A was evaporated to dryness. The residue was treated with 20 mL of methanol, 5 mL of water and 1.12 g of sodium hydroxide (20 mmol) and stirred at room temperature for 2 days. The solvents were removed under reduced pressure, the residue treated with ethyl acetate and washed with 5% aqueous solution of potassium bisulfate giving the organic layer C. The combined organic layers B and C were dried over sodium sulfate and evaporated to dryness. The residue was triturated with diethyl ether and dried under vacuum affording 590 mg of title compound.
Quantity
701 mg
Type
reactant
Reaction Step One
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
1.53 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two
Quantity
1.12 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
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Quantity
0 (± 1) mol
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solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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